Oxidation-State Differentiation: Fully Saturated vs. Dihydro Scaffold in HIV-1 NNRTI Potency
The tetrahydro (fully saturated) thiopyrano[3,2-d]pyrimidine scaffold is structurally distinct from the dihydrothiopyrano[3,2-d]pyrimidine series reported as HIV-1 NNRTIs. Wang et al. (2024) demonstrated that dihydrothiopyrano[3,2-d]pyrimidine derivative 23h achieved EC₅₀ values of 3.43–21.4 nmol/L against HIV-1 wild-type and resistant strains, with 2.3- to 14.5-fold superior potency over efavirenz and etravirine against the double mutants F227L+V106A and K103N+Y181C [1]. The tetrahydro scaffold claimed in US 10,590,145 B2 [2] is explicitly positioned to further improve upon these resistance profiles by introducing additional sp³ character and conformational degrees of freedom absent in the dihydro series.
| Evidence Dimension | HIV-1 antiviral EC₅₀ against drug-resistant double mutants |
|---|---|
| Target Compound Data | Not directly reported; scaffold is claimed in US 10,590,145 B2 as a tetrahydrothiopyranopyrimidine NNRTI with anticipated superior resistance profile [2] |
| Comparator Or Baseline | Dihydrothiopyrano[3,2-d]pyrimidine 23h: EC₅₀ 3.43–21.4 nmol/L; 2.3- to 14.5-fold more potent than efavirenz/etravirine against F227L+V106A and K103N+Y181C [1] |
| Quantified Difference | Qualitative: tetrahydro scaffold designed for conformational flexibility beyond dihydro series; quantitative head-to-head data not yet published |
| Conditions | Cellular antiviral assay using HIV-1 wild-type (IIIB) and resistant strains in MT-4 cells; NNRTI binding pocket molecular modeling [1] |
Why This Matters
Procurement of the tetrahydro scaffold enables exploration of chemical space beyond the published dihydro series, which has already demonstrated nanomolar potency against clinically relevant resistant HIV-1 mutants.
- [1] Wang, Z.; Zhang, H.; Gao, Z.; Sang, Z.; De Clercq, E.; Pannecouque, C.; Kang, D.; Zhan, P.; Liu, X. Structure-based design and optimization lead to the identification of novel dihydrothiopyrano[3,2-d]pyrimidine derivatives as potent HIV-1 inhibitors against drug-resistant variants. Acta Pharm. Sin. B 2024, 14 (3), 1257–1282. View Source
- [2] Liu, X.; Zhang, H.; Zhan, P.; Zhou, Z.; Kang, D. Tetrahydrothiopyranopyrimidine Derivatives as Anti-HIV Agent. U.S. Patent US 10,590,145 B2, March 17, 2020. View Source
